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Compound of Interest

Compound Name: 6-(1-Piperidinyl)-3-pyridinamine

Cat. No.: B1278495

In-Depth Technical Guide: 6-(1-Piperidinyl)-3-
pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 6-(1-
Piperidinyl)-3-pyridinamine. This molecule, featuring a pyridine ring substituted with a
piperidinyl group and an amine, is of significant interest in medicinal chemistry and drug
discovery. The pyridine scaffold is a well-established pharmacophore present in numerous
approved drugs, and its derivatives have shown a wide range of biological activities. This guide
will cover the fundamental chemical properties, synthesis methodologies, spectral data, and
potential therapeutic applications of 6-(1-Piperidinyl)-3-pyridinamine, with a focus on its
relevance to researchers in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for 6-(1-Piperidinyl)-3-pyridinamine

is presented in the table below.
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Property Value Reference
CAS Number 55403-29-7 [1]
Molecular Formula C10H1sNs [1]
Molecular Weight 177.25 g/mol [1]

6-(Piperidin-1-yl)pyridin-3-
IUPAC Name (_ P yhpy
amine

C1CCN(CC1)C2=NC=C(C=C2
N

Canonical SMILES

Appearance Not specified (likely a solid)

Synthesis and Experimental Protocols

The synthesis of 6-(1-Piperidinyl)-3-pyridinamine can be achieved through several
established synthetic routes for the formation of C-N bonds with aryl halides. The most
common approaches involve nucleophilic aromatic substitution or transition-metal-catalyzed
cross-coupling reactions. Below are detailed experimental protocols for plausible synthetic
pathways.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for
the formation of carbon-nitrogen bonds. This method is highly versatile and tolerant of a wide
range of functional groups.

Reaction Scheme:
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Caption: General scheme for the synthesis of 6-(1-Piperidinyl)-3-pyridinamine via Buchwald-
Hartwig amination.

Experimental Protocol (General):

o Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add a
palladium precursor (e.g., Pdz(dba)s or Pd(OAc)2) and a suitable phosphine ligand (e.g.,
XPhos, SPhos, or BINAP).

» Reaction Setup: To the flask, add the 6-halopyridin-3-amine (e.g., 6-bromopyridin-3-amine),
piperidine, and a base (e.g., NaOt-Bu, K2COs, or Cs2CO0Os).

o Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

o Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-
120 °C) and stir for the required time (monitored by TLC or LC-MS).

o Work-up and Purification: After the reaction is complete, cool the mixture to room
temperature, dilute with a suitable organic solvent (e.qg., ethyl acetate), and wash with water
and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure. The crude product is then purified by column chromatography on silica

gel.
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Ulimann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.
While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be an
effective alternative.

Reaction Scheme:

Reactants
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Caption: General scheme for the synthesis of 6-(1-Piperidinyl)-3-pyridinamine via Ullmann
condensation.

Experimental Protocol (General):

e Reaction Setup: In a sealed tube, combine the 6-halopyridin-3-amine (preferably 6-
iodopyridin-3-amine), piperidine, a copper catalyst (e.g., Cul, Cuz20, or copper powder), and
a base (e.g., K2COs or KsPOa).

o Solvent Addition: Add a high-boiling polar solvent such as DMF, NMP, or pyridine.

o Reaction Conditions: Heat the mixture to a high temperature (typically 120-200 °C) for an
extended period.

o Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and
extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
The crude product is purified by chromatography or recrystallization.
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Spectroscopic Data

While specific experimental spectra for 6-(1-Piperidinyl)-3-pyridinamine are not readily
available in the public domain, the expected spectral characteristics can be predicted based on
its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on
the pyridine ring and the piperidine ring. The aromatic protons on the pyridine ring will appear
in the downfield region (typically & 6.5-8.5 ppm). The protons of the piperidine ring will
appear in the upfield region, with the protons alpha to the nitrogen being the most deshielded
(typically & 3.0-3.5 ppm) and the other methylene protons appearing at higher field (typically
0 1.5-1.8 ppm). The amine protons (NHz) will likely appear as a broad singlet.

e 13C NMR: The carbon NMR spectrum will show signals for the six carbons of the pyridine ring
and the five carbons of the piperidine ring. The aromatic carbons will resonate in the
downfield region (typically & 100-160 ppm). The carbons of the piperidine ring will appear in
the upfield region, with the carbons alpha to the nitrogen appearing around & 40-50 ppm and
the other carbons at higher field.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in
the molecule.
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Functional Group Expected Absorption Range (cm™?)
N-H stretch (amine) 3500-3300 (two bands for primary amine)
C-H stretch (aromatic) 3100-3000

C-H stretch (aliphatic) 3000-2850

C=N, C=C stretch (aromatic ring) 1600-1450

N-H bend (amine) 1650-1580

C-N stretch (aromatic amine) 1335-1250

C-N stretch (aliphatic amine) 1250-1020

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M*) at m/z = 177. Fragmentation
patterns would likely involve the loss of fragments from the piperidine ring and cleavage of the
C-N bond connecting the two rings.

Applications in Drug Discovery and Development

The 6-(1-Piperidinyl)-3-pyridinamine scaffold is a promising starting point for the
development of novel therapeutic agents due to the established biological importance of both
pyridine and piperidine moieties.

Potential as Kinase Inhibitors

Pyridine derivatives are known to be effective kinase inhibitors. The phosphatidylinositol 3-
kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival,
and its dysregulation is implicated in many cancers. Several studies have shown that pyridine-
containing compounds can act as potent and selective inhibitors of PI3K isoforms.[2][3][4] The
nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, interacting with key
residues in the ATP-binding pocket of kinases.

PIBK/AKT/mTOR Signaling Pathway
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The PIBK/AKT/mTOR pathway is a key signaling cascade that is often hyperactivated in
cancer. Small molecule inhibitors targeting components of this pathway are of great interest in
oncology.

Receptor Tyrosine 6-(1-Piperidinyl)-3-pyridinamine
Kinase (RTK) (or derivative)

Activates Inhibits

Phosphorylates

Activates

mTORC1 Inhlbltlon_of
Apoptosis

Cell Growth &
Proliferation
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Caption: Potential inhibition of the PISK/AKT/mTOR signaling pathway by 6-(1-Piperidinyl)-3-
pyridinamine derivatives.

The 6-(1-Piperidinyl)-3-pyridinamine scaffold could be modified to develop potent and
selective inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing
apoptosis or inhibiting the proliferation of cancer cells.

Conclusion

6-(1-Piperidinyl)-3-pyridinamine is a valuable chemical entity with significant potential for the
development of novel therapeutics. Its synthesis can be achieved through well-established
methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The
structural features of this compound make it a promising candidate for targeting various
biological pathways, particularly kinase signaling cascades like the PIBK/AKT/mTOR pathway.
Further research into the synthesis of derivatives and comprehensive biological evaluation is
warranted to fully explore the therapeutic potential of this scaffold. This guide provides a
foundational resource for researchers and scientists to initiate and advance their investigations
into this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["6-(1-Piperidinyl)-3-pyridinamine” CAS number and
molecular formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278495#6-1-piperidinyl-3-pyridinamine-cas-number-
and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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